![molecular formula C18H14N4O2 B2913174 (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile CAS No. 1164525-23-8](/img/structure/B2913174.png)

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

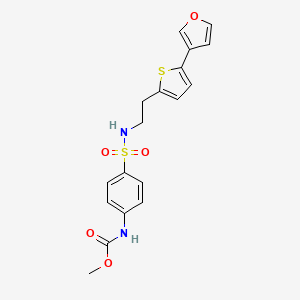

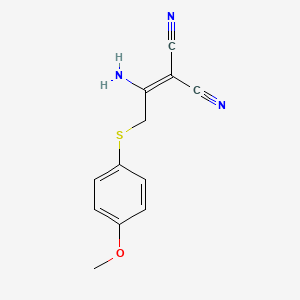

The compound appears to contain a benzimidazole group, an acrylonitrile group, and a dihydrobenzodioxin group. Benzimidazole is a type of organic compound consisting of a benzene ring fused to an imidazole ring. Acrylonitrile is an organic compound with the formula CH2CHCN. Dihydrobenzodioxin is a type of organic compound that consists of a benzene ring fused to a dioxin ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole, acrylonitrile, and dihydrobenzodioxin groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the acrylonitrile group, which is known to undergo various addition reactions. The benzimidazole and dihydrobenzodioxin groups may also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acrylonitrile group could make the compound polar and potentially reactive .科学的研究の応用

Environmental Applications

- Removal of Pharmaceutical Contaminants : A study by Minh and Lee (2018) focused on the removal of 1H-Benzo[d]imidazole, a pharmaceutical contaminant, from wastewaters. The research introduced a ternary cross-coupled nanohybrid, incorporating magnetic nanoparticles and polyacrylonitrile polymer, effectively adsorbing these contaminants.

Biomedical Applications

- Cancer Research : A study by Bhale et al. (2018) investigated compounds including (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1Hindole-3-carbonyl)-3-(methylthio)acrylonitrile derivatives, revealing their potential in cancer treatment, specifically against breast carcinoma cell lines.

- Antioxidant and Anti-inflammatory Properties : The same study by Bhale et al. (2018) also highlighted the antioxidant and anti-inflammatory activities of these compounds, marking their therapeutic potential in diverse medical applications.

Chemical Synthesis and Reactivity

- Synthesis of Heteroaryl-Acrylonitriles : Research by Sa̧czewski et al. (2008) explored the synthesis of various acrylonitriles, including (benzimidazol-1-yl)-acetamide derivatives. This study provided insights into the structure-activity relationships, essential for developing cytotoxic and antibacterial agents.

Material Science

- Coordination Polymers : Aijaz et al. (2011) focused on a new ligand, 3,5-di(1H-imidazol-1-yl)benzonitrile, and its role in forming coordination polymers with different metal salts. This study, detailed in Aijaz et al. (2011), revealed important findings about the photoluminescence and magnetic properties of these polymers.

Chemosensors Development

- Synthesis of Benzimidazoles and Quinolines : Hranjec et al. (2012) synthesized novel E-3-phenyl-2-(1-phenylbenzimidazol-2-yl)acrylonitriles and benzimidazo[1,2-a]quinoline derivatives. Their study, as detailed in Hranjec et al. (2012), highlighted their potential as chemosensors for different cations, crucial for chemical detection and environmental monitoring.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-2-(1H-benzimidazol-2-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c19-10-12(18-21-14-3-1-2-4-15(14)22-18)11-20-13-5-6-16-17(9-13)24-8-7-23-16/h1-6,9,11,20H,7-8H2,(H,21,22)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSLLERFCQWUHO-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC=C(C#N)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)N/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(tert-butyl)-3-(2-methoxyethyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2913096.png)

![[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol](/img/structure/B2913097.png)

![N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2913103.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2913109.png)

![2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2913112.png)